molecular formula C22H21ClN2O4S B1231722 4-chloro-N-[3-(3-methyl-1-piperidinyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide

4-chloro-N-[3-(3-methyl-1-piperidinyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide

Cat. No. B1231722
M. Wt: 444.9 g/mol
InChI Key: SEURDONILXFGPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[3-(3-methyl-1-piperidinyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide is a member of 1,4-naphthoquinones.

Scientific Research Applications

  • HIV-1 Infection Prevention : A study highlighted the use of compounds including 4-chloro derivatives as small molecular antagonists in the prevention of human HIV-1 infection (Cheng De-ju, 2015).

  • Phospholipase A2 Inhibitors : Research has shown that certain 4-chloro derivatives act as potent membrane-bound phospholipase A2 inhibitors. These compounds significantly reduced the size of myocardial infarction in animal models (H. Oinuma et al., 1991).

  • Antibacterial Agents : A study synthesized and evaluated the antibacterial and anti-enzymatic potential of certain 4-chloro derivatives. They were found to be potent antibacterial agents and moderate enzyme inhibitors (M. Abbasi et al., 2015).

  • Endothelin Antagonists : Research has shown that halogen substitution in certain derivatives, including 4-chloro, enhances their activity as endothelin antagonists, potentially useful in treating cardiovascular diseases (M. Chan et al., 1996).

  • Chemosensing Probe : A study developed a probe using 4-chloro derivatives for the selective and sensitive detection of Sn2+ ions in aqueous solutions, with potential applications in bioimaging (P. Ravichandiran et al., 2020).

  • Anticancer Activity : A synthesis of novel 4-chloro derivatives was conducted, showing potential as anticancer agents. The compounds displayed remarkable activity against various human tumor cell lines (J. Sławiński et al., 2012).

  • Efflux Pump Inhibition : A study investigated the inhibition of efflux pumps in resistant Staphylococcus aureus strains by 1,8-naphthyridine sulfonamides, including 4-chloro derivatives (C. D. M. Oliveira-Tintino et al., 2020).

  • Anti-HIV and Anticancer Agents : Synthesis of 4-chloro-2-mercapto derivatives was reported with demonstrated anticancer and anti-HIV activities (E. Pomarnacka and Iwona Kozlarska-Kedra, 2003).

  • Carbonic Anhydrase IX Inhibitors : Novel ureido benzenesulfonamides, including 4-chloro derivatives, were synthesized and evaluated as potent inhibitors of carbonic anhydrase IX, a target for anticancer agents (Nabih Lolak et al., 2019).

  • Ring-Expansion Reactions : A study explored the transition metal-free reactions of N-oxiranylmethyl benzenesulfonamide, including 4-chloro derivatives, to produce functionalized azetidines and other motifs (Suraj and K. Swamy, 2022).

properties

Product Name

4-chloro-N-[3-(3-methyl-1-piperidinyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide

Molecular Formula

C22H21ClN2O4S

Molecular Weight

444.9 g/mol

IUPAC Name

4-chloro-N-[3-(3-methylpiperidin-1-yl)-1,4-dioxonaphthalen-2-yl]benzenesulfonamide

InChI

InChI=1S/C22H21ClN2O4S/c1-14-5-4-12-25(13-14)20-19(21(26)17-6-2-3-7-18(17)22(20)27)24-30(28,29)16-10-8-15(23)9-11-16/h2-3,6-11,14,24H,4-5,12-13H2,1H3

InChI Key

SEURDONILXFGPZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=C(C(=O)C3=CC=CC=C3C2=O)NS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-[3-(3-methyl-1-piperidinyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide
Reactant of Route 2
4-chloro-N-[3-(3-methyl-1-piperidinyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide
Reactant of Route 3
4-chloro-N-[3-(3-methyl-1-piperidinyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide
Reactant of Route 4
4-chloro-N-[3-(3-methyl-1-piperidinyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide
Reactant of Route 5
4-chloro-N-[3-(3-methyl-1-piperidinyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide
Reactant of Route 6
4-chloro-N-[3-(3-methyl-1-piperidinyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide

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